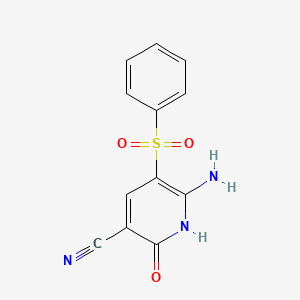

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

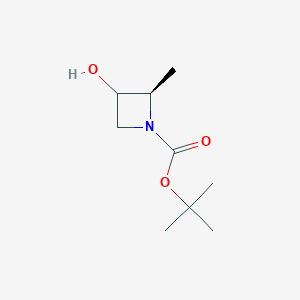

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile is a chemical compound with the molecular formula C12H9N3O3S . It is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile consists of 12 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile has a molecular weight of 275.28 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 455.0±45.0 °C at 760 mmHg .Applications De Recherche Scientifique

Novel Nanofiltration Membranes

Research on sulfonated aromatic diamine monomers, similar to 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile, has led to the development of novel thin-film composite (TFC) nanofiltration (NF) membranes. These membranes exhibit improved water flux and enhanced dye rejection capabilities, indicating potential applications in water treatment and purification processes (Liu et al., 2012).

Antiprotozoal Activity

Compounds structurally related to 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile have been synthesized and evaluated for their antiprotozoal activity. These studies have shown significant efficacy against Trypanosoma and Plasmodium species, suggesting potential applications in the development of new treatments for protozoal infections (Ismail et al., 2003).

Synthesis of Amino Acid Derivatives

Optically active α-amidoalkylphenyl sulfones, which share functional groups with 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile, have been utilized in the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters. These compounds are important for the development of biologically active molecules, demonstrating the compound's relevance in medicinal chemistry and drug development (Foresti et al., 2003).

Corrosion Inhibition

Research into N-substituted 2-aminopyridine derivatives, which include similar structural features to 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic media. This application is critical for industrial processes, where corrosion prevention can significantly reduce maintenance costs and extend the lifespan of metal components (Verma et al., 2018).

Synthesis of Aminosugars

The Michael addition reaction of certain phenylsulfonyl derivatives has been employed to synthesize new classes of aminosugars. These compounds are vital for the development of novel therapeutics and have applications in biotechnology and pharmaceutical research (Ravindran et al., 2000).

Propriétés

IUPAC Name |

6-amino-5-(benzenesulfonyl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c13-7-8-6-10(11(14)15-12(8)16)19(17,18)9-4-2-1-3-5-9/h1-6H,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJOZQLLNRVNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2714585.png)